molecular formula C17H22N4 B8728589 N-(Cyclopropylmethyl)-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine CAS No. 646450-79-5

N-(Cyclopropylmethyl)-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine

Cat. No.: B8728589
CAS No.: 646450-79-5
M. Wt: 282.4 g/mol
InChI Key: VWPSDCIDSSZADM-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine is a useful research compound. Its molecular formula is C17H22N4 and its molecular weight is 282.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

646450-79-5

Molecular Formula

C17H22N4

Molecular Weight

282.4 g/mol

IUPAC Name

N-(cyclopropylmethyl)-2-methyl-4-pyrrolidin-1-ylquinazolin-7-amine

InChI

InChI=1S/C17H22N4/c1-12-19-16-10-14(18-11-13-4-5-13)6-7-15(16)17(20-12)21-8-2-3-9-21/h6-7,10,13,18H,2-5,8-9,11H2,1H3

InChI Key

VWPSDCIDSSZADM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2)NCC3CC3)C(=N1)N4CCCC4

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 0.15 g (0.513 mmol) of 7-bromo-2-methyl-4-pyrrolidin-1-yl-quinazoline, 21.3 mg (0.034 mmol) racemic BINAP, 3.8 mg (0.017 mmol) of palladium(II)acetate and 65.8 mg (0.685 mmol) of sodium tert-butylate in toluene (8 ml) was treated at RT with 0.365 g (5.13 mmol) of aminomethyl cyclopropane and then heated to reflux under an argon atmosphere for 20 h. The reaction mixture was then filtered by suction over fiberglass filter paper and the filtrate was partitioned between EtOAc and water. The layers were separated, the organic layer dried over sodium sulphate and concentrated in vacuo. The residue was applied to silica gel column with CH2Cl2/MeOH/NH4OH (10:1:0.2) as eluent. Combination of the purified fractions and concentration in vacuo gave 68 mg (46.9%) of the desired cyclopropylmethyl-(2-methyl-4-pyrrolidin-1-yl-quinazolin-7-yl)-amine as brown viscous oil. ISP mass spectrum, m/e: 283.2 (M+1 calculated for C17H22N4: 283).
Name
7-bromo-2-methyl-4-pyrrolidin-1-yl-quinazoline
Quantity
0.15 g
Type
reactant
Reaction Step One
Name
Quantity
21.3 mg
Type
reactant
Reaction Step One
[Compound]
Name
sodium tert-butylate
Quantity
65.8 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
3.8 mg
Type
catalyst
Reaction Step One
Quantity
0.365 g
Type
reactant
Reaction Step Two

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